

# Application Notes: Preparation of TG100801 Stock Solution in DMSO

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## Compound of Interest

Compound Name:	TG 100801
CAS No.:	867331-82-6
Cat. No.:	B1682778

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Audience: Researchers, scientists, and drug development professionals.

**1.0 Introduction** TG100801 is a multi-targeted kinase inhibitor investigated for its role in suppressing angiogenesis and inflammation.[1] It functions as a prodrug, readily converting in the eye to its active form, TG100572.[2][3] The active metabolite, TG100572, potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ), and Src family kinases.[3][4] Due to its hydrophobic nature, TG100801 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution for use in in vitro and other experimental assays. This document provides a detailed protocol for the preparation, storage, and safe handling of TG100801 stock solutions.

**2.0 Quantitative Data Summary** Accurate preparation of the stock solution requires precise quantitative data. The following table summarizes the key physical and chemical properties of TG100801.

Property	Value	Source
Molecular Formula	C <sub>33</sub> H <sub>30</sub> ClN <sub>5</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	580.09 g/mol (free base)	MedKoo[5]
616.54 g/mol (HCl salt)	MedChemExpress[4]	
CAS Number	867331-82-6 (free base)	MedKoo[5]
Solubility in DMSO	5 mg/mL (as HCl salt)	MedChemExpress[4]
Equivalent Molarity	~8.11 mM (as HCl salt)	MedChemExpress[4]
Storage (Solid)	Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C.[5]	MedKoo[5]
Storage (In DMSO)	Up to 1 month at -20°C; Up to 6 months at -80°C.[6]	MCE[6]

### 3.0 Experimental Protocols

#### 3.1 Materials and Equipment

- TG100801 powder (free base or HCl salt)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Precision analytical balance
- Chemical fume hood
- Personal Protective Equipment (PPE): Butyl rubber gloves, safety goggles, lab coat.[7][8]
- Sterile, amber, or foil-wrapped polypropylene or glass vials for storage
- Vortex mixer
- Bath sonicator (recommended)

- Sterile pipette tips

### 3.2 Safety Precautions

- **Compound Handling:** TG100801 is a potent kinase inhibitor. All weighing and handling of the powdered form should be conducted in a chemical fume hood to prevent inhalation. Avoid direct contact with skin and eyes.
- **Solvent Handling:** DMSO is a combustible liquid and a powerful solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.<sup>[7][9]</sup> Always wear appropriate PPE, especially butyl rubber gloves, as nitrile gloves offer limited protection against DMSO.<sup>[7]</sup> Handle in a well-ventilated area away from ignition sources.<sup>[9][10]</sup>
- **Waste Disposal:** Dispose of all chemical waste, including empty vials and contaminated materials, in accordance with institutional and local regulations for hazardous chemical waste.<sup>[7]</sup>

### 3.3 Stock Solution Preparation (Example: 10 mM from TG100801 Free Base)

This protocol details the preparation of a 10 mM stock solution. Adjust the mass of the compound accordingly for different desired concentrations.

**Calculation:** Use the following formula to determine the mass of TG100801 required:  $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Desired Volume (mL)} \times \text{Molecular Weight (g/mol)} \div 1000$

Example for 1 mL of a 10 mM stock solution (using free base MW of 580.09 g/mol):  $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 580.09 \text{ g/mol} \div 1000 = 5.80 \text{ mg}$

#### Step-by-Step Procedure:

- Bring the vial of TG100801 powder to room temperature before opening to prevent moisture condensation.
- In a chemical fume hood, carefully weigh 5.80 mg of TG100801 powder and place it into a sterile vial. For small, pre-weighed quantities, it is often more accurate to dissolve the entire contents of the manufacturer's vial to create a stock of known concentration.<sup>[11]</sup>

- Add 1 mL of high-purity DMSO to the vial.
- Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is fully dissolved.
- If the compound does not dissolve completely, place the vial in a bath sonicator for 5-10 minutes.[4] Visually inspect the solution against a light source to ensure no particulates remain. Note that hygroscopic (wet) DMSO can negatively impact solubility.[4]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[6]
- Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

### 3.4 Storage and Stability

- Store the aliquoted stock solution at -20°C for up to one month or at -80°C for up to six months for maximum stability.[6]
- Protect the solution from light.
- Avoid repeated freeze-thaw cycles.[6]

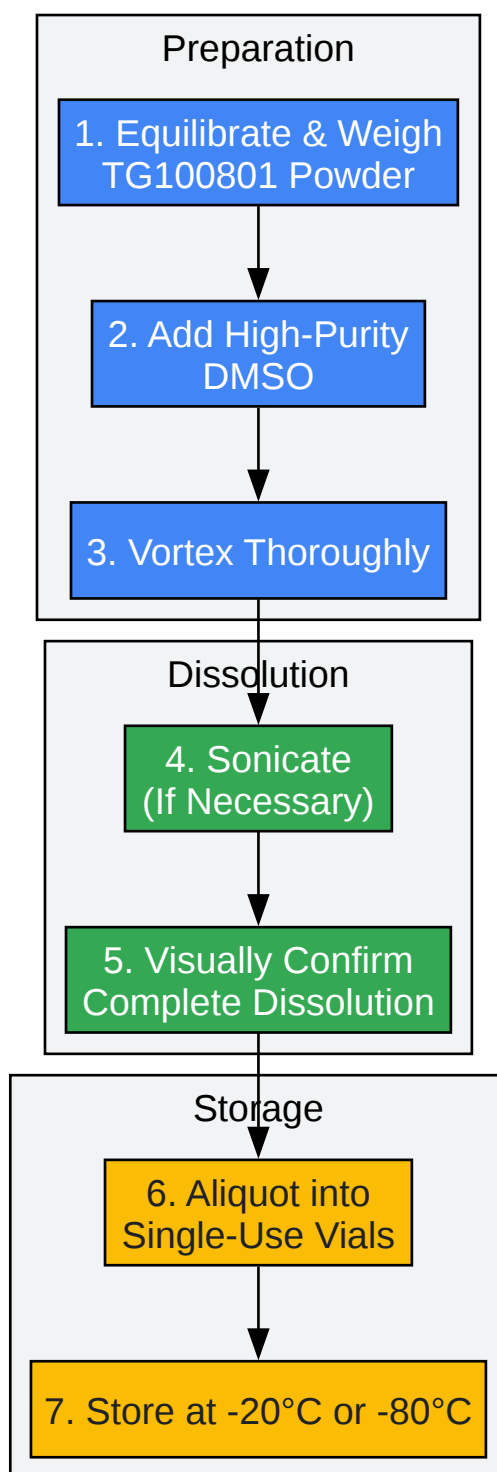
### 4.0 Application Notes

- Dilution for Cell-Based Assays: When preparing working solutions for cell culture experiments, the stock solution should be diluted in the appropriate culture medium. It is critical to maintain the final concentration of DMSO in the culture at a low, non-toxic level, typically below 0.5%, as higher concentrations can induce cellular stress or toxicity.[6]
- Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[8]
- Aqueous Solubility: TG100801 has poor aqueous solubility. When diluting the DMSO stock into aqueous buffers or media, add the stock solution dropwise while vortexing the buffer to

prevent precipitation. If precipitation occurs, a lower concentration or the use of a co-solvent may be necessary.

## 5.0 Visualizations

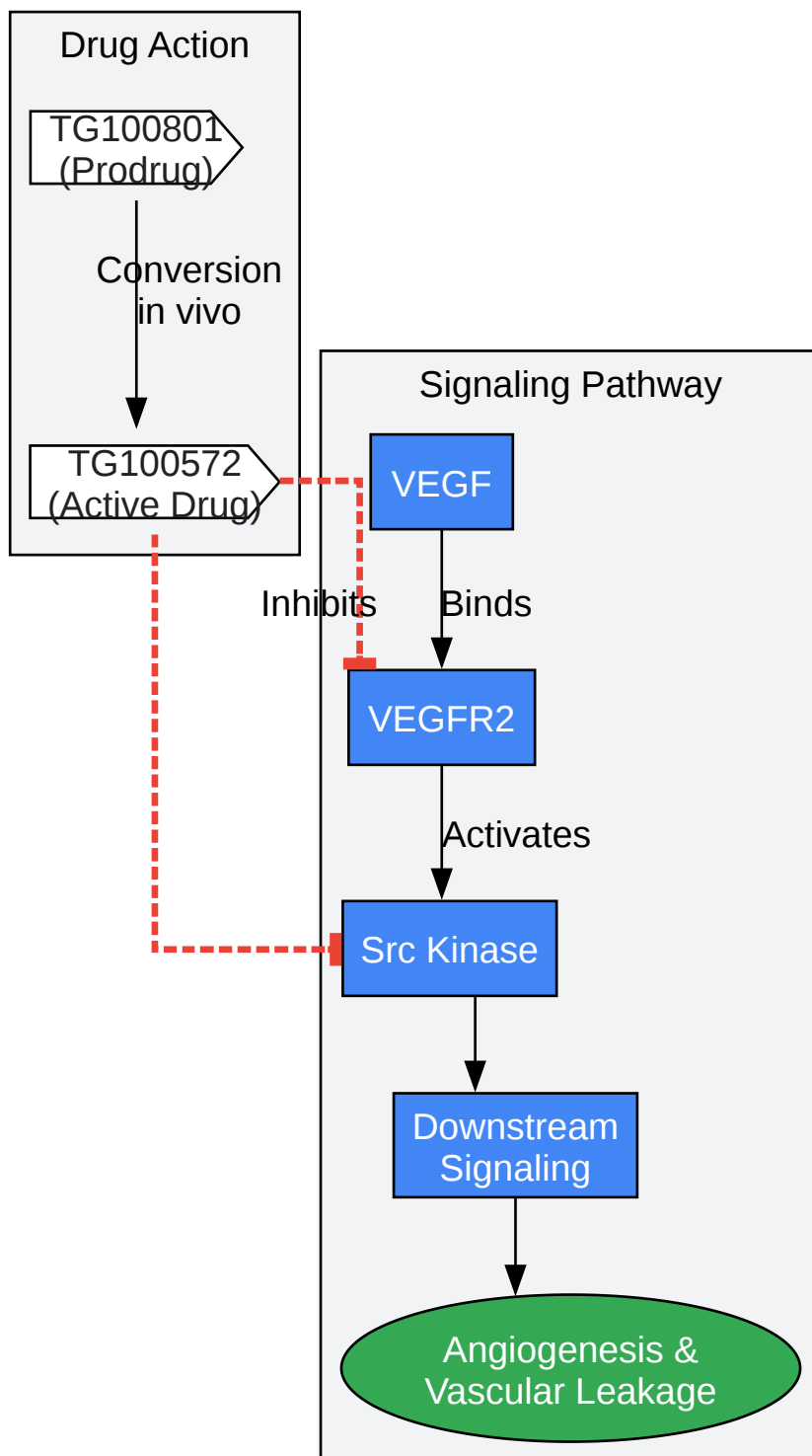
5.1 Experimental Workflow The following diagram illustrates the key steps for preparing the TG100801 stock solution.



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Caption: Workflow for TG100801 stock solution preparation.

5.2 Signaling Pathway TG100801 is a prodrug that converts to TG100572, which inhibits key signaling pathways involved in angiogenesis, such as those mediated by VEGFR2 and Src.



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Caption: Inhibition of VEGFR2/Src pathway by TG100572.

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